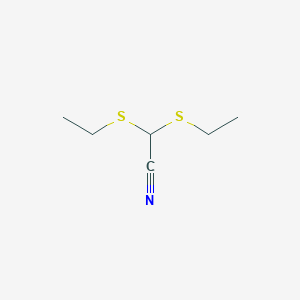
Bis(ethylsulfanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylsulfanyl)acetonitrile is an organic compound characterized by the presence of two ethylsulfanyl groups attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(ethylsulfanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with ethylsulfanyl reagents under controlled conditions. For instance, the reaction of acetonitrile with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the yield and quality of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to corresponding thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(ethylsulfanyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which bis(ethylsulfanyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in binding interactions, while the nitrile moiety may engage in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(methylsulfanyl)acetonitrile
- Bis(propylsulfanyl)acetonitrile
- Bis(ethylsulfanyl)methane
Uniqueness
Bis(ethylsulfanyl)acetonitrile is unique due to the specific arrangement of its ethylsulfanyl groups and nitrile moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87647-18-5 |
|---|---|
Molekularformel |
C6H11NS2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
2,2-bis(ethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C6H11NS2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFEMWFOXGHVZSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C#N)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




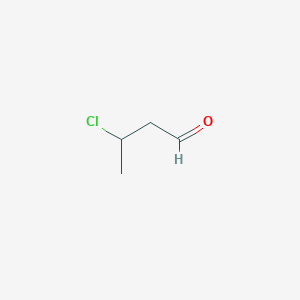
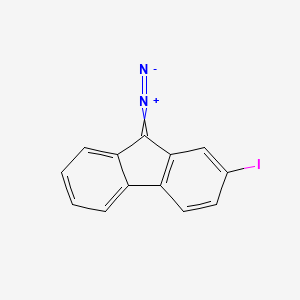
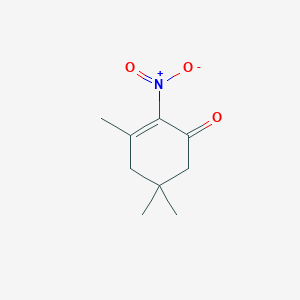
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
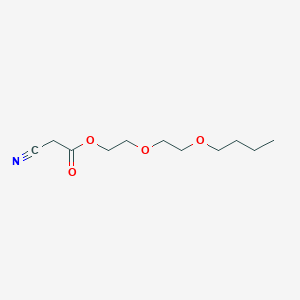



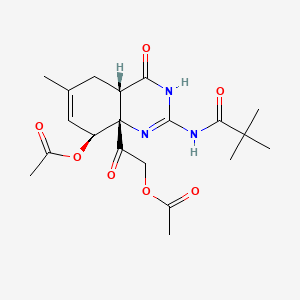
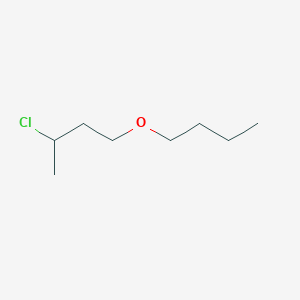
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
